N-(4-Bromobenzyl)-N-methylpropan-2-amine

Description

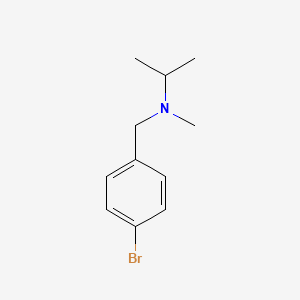

Structure

2D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRATEWLRLEPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation of N-Methylpropan-2-amine with 4-Bromobenzyl Chloride

This is the most straightforward approach, involving the nucleophilic substitution of 4-bromobenzyl chloride with N-methylpropan-2-amine:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Nucleophile | N-methylpropan-2-amine in anhydrous organic solvent (e.g., dichloromethane or toluene) | Maintains anhydrous conditions to prevent hydrolysis |

| 2 | Addition of Electrophile | Dropwise addition of 4-bromobenzyl chloride with stirring | Use of base such as triethylamine to scavenge HCl |

| 3 | Reaction | Stirring at room temperature for several hours | Ensures complete substitution |

| 4 | Isolation | Filtration, washing, and vacuum drying | Yields the secondary amine hydrochloride salt |

Research Data:

This method aligns with the synthesis described in, where 4-bromobenzyl chloride reacts with amines under controlled conditions to produce halogenated benzylamines efficiently.

Reduction of Corresponding Benzyl Precursors

An alternative route involves reducing benzyl derivatives such as benzyl nitriles or oximes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Benzyl Precursors | Nitriles or oximes of 4-bromobenzyl | Synthesized via halogenation of benzyl compounds |

| 2 | Reduction | Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) | Conducted in inert solvents (e.g., THF, ethanol) at controlled temperatures |

| 3 | Purification | Recrystallization or chromatography | To isolate pure N-(4-bromobenzyl)-N-methylpropan-2-amine |

Research Data:

The reduction process is supported by procedures in patent literature, where benzyl derivatives are reduced to primary or secondary amines with high yields.

Industrial Large-Scale Synthesis

For bulk production, continuous flow reactors and automated systems are employed:

| Aspect | Description | Advantages |

|---|---|---|

| Reactor Type | Continuous flow reactors | Precise control of temperature and addition rates |

| Reagents | Same as lab-scale, scaled appropriately | Enhanced safety and efficiency |

| Purification | Recrystallization, chromatography | Ensures high purity for pharmaceutical or research use |

Research Data:

Industrial synthesis methods are detailed in patent, emphasizing large-scale reduction and purification techniques, with yields often exceeding 96%.

Research Findings and Data Tables

Reaction Conditions and Yields

Reaction Types and Conditions

| Reaction Type | Reagents | Typical Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | 4-bromobenzyl chloride + amine | Anhydrous, base present | This compound |

| Reduction | Benzyl nitrile/oxime + NaBH₄ | Mild, inert atmosphere | Primary/secondary amines |

| Coupling | Palladium-catalyzed cross-coupling | Acetonitrile, 60°C | Aromatic amines |

Notes and Considerations

- Purity Assurance: Confirmed via NMR (¹H, ¹³C) and HRMS, ensuring the absence of residual starting materials or by-products.

- Reaction Optimization: Parameters such as temperature, solvent, and reagent equivalents significantly influence yield and purity.

- Safety Precautions: Handling halogenated compounds and reducing agents requires appropriate safety measures, including inert atmospheres and proper ventilation.

- Environmental Impact: Industrial methods emphasize green chemistry principles, minimizing waste and employing recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkane.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of imines, nitriles, or carboxylic acids.

Reduction: Formation of dehalogenated amines or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug development.

Organic Synthesis

In organic chemistry, N-(4-Bromobenzyl)-N-methylpropan-2-amine is utilized as a versatile building block for synthesizing more complex molecules. Its reactivity facilitates the formation of various derivatives that can be explored for different applications.

Biological Studies

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as exhibit antiproliferative effects against cancer cell lines .

Case Study 1: Antiproliferative Effects

A study investigated various derivatives of this compound for their anticancer activity. One derivative demonstrated potent antiproliferative effects against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC value of 1.73 μM. The study highlighted structural modifications that significantly enhanced anticancer activity, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of synthesized derivatives against resistant bacterial strains. Results showed that compounds derived from this compound exhibited notable activity against both Gram-positive and Gram-negative pathogens, suggesting its potential utility in addressing microbial resistance issues .

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N-methylpropan-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The methylated amine group can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares N-(4-Bromobenzyl)-N-methylpropan-2-amine with structurally related amines, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents

Key Observations :

- Bromine vs.

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may strengthen van der Waals interactions in receptor binding compared to chlorine, though both are electron-withdrawing .

Alkyl Chain and Amine Modifications

Table 2: Impact of Alkyl/Amino Group Variations

Key Observations :

- Secondary vs. Tertiary Amines: The secondary amine in the target compound may limit its interaction with monoamine transporters compared to tertiary amines like α-PVP, which exhibit stronger binding to dopamine receptors .

- Steric Effects : Bulkier alkyl groups (e.g., tert-butyl in ) could hinder molecular flexibility and receptor access, reducing potency .

Pharmacological and Regulatory Considerations

- PMMA (Para-Methoxymethamphetamine) : A Schedule I stimulant with serotonergic activity, PMMA’s methoxy group enhances its affinity for serotonin receptors. The bromo analog’s larger substituent may shift activity toward dopaminergic pathways, though this remains speculative .

- However, its structural similarity to illicit compounds may attract regulatory scrutiny .

Biological Activity

N-(4-Bromobenzyl)-N-methylpropan-2-amine, also known as N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a bromobenzyl group attached to a secondary amine. The presence of the bromine atom at the para position and the branched alkane structure contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is thought to involve interactions with various molecular targets within biological systems. While specific mechanisms are not fully elucidated, studies suggest:

- Enzyme Interaction : The compound may modulate the activity of certain enzymes involved in neurotransmission and other signaling pathways.

- Receptor Binding : It might interact with specific receptors that influence neurological functions and other biological processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is typically assessed using turbidimetric methods, revealing significant inhibition zones .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives:

- Cell Proliferation Inhibition : A derivative demonstrated potent antiproliferative effects against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. This suggests a strong potential for further development as an anticancer agent .

- Mechanistic Insights : The compound induced morphological changes in cancer cells, indicating cytotoxic effects. It was observed to cause G2/M phase cell cycle arrest and apoptosis through mechanisms involving increased levels of cleaved caspase-3 .

Case Study 1: Antiproliferative Effects

In a study focusing on various derivatives of this compound, researchers found that specific modifications to the structure significantly enhanced anticancer activity. For example, a particular derivative led to increased autophagy markers and reduced oxidative stress in treated cells .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of several synthesized derivatives against common pathogens. Results indicated that compounds derived from this compound exhibited notable activity against resistant strains, highlighting its potential utility in addressing microbial resistance issues .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(o-Bromobenzyl)-N-methyl-2-propynylamine | Contains an o-bromobenzyl group | Different position of bromine affects reactivity |

| N-(4-Bromobenzyl)-N-(tert-butyl)amine | tert-butyl group instead of methyl | Increased steric hindrance may alter properties |

| (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine | Different configuration at the amine | Stereochemistry influences biological activity |

The presence of the para-bromine substituent in this compound appears to enhance its reactivity and biological interactions compared to these similar compounds.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test alternatives to NaBH3CN, such as Pd/C under hydrogen, to improve yields (e.g., from 33% to >50%) .

- Solvent Effects : Assess reaction rates in DMSO vs. acetonitrile to balance solubility and byproduct formation.

- Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions.

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic Research Question

A multi-technique approach ensures accurate characterization:

Q. Data Interpretation Tips :

- Compare spectral data with structurally related compounds like 1-(4-methoxyphenyl)-N-methylpropan-2-amine to validate substituent effects .

How does the substitution pattern (e.g., bromo vs. methoxy) on the benzyl group influence the compound's receptor binding affinity?

Advanced Research Question

The electronic and steric properties of substituents significantly impact pharmacological activity:

- Bromo vs. Methoxy :

- Experimental Design :

- Perform competitive binding assays (e.g., against 5-HT2A or DAT receptors) using radiolabeled ligands.

- Use computational docking (AutoDock Vina) to model interactions with receptor homology models.

Q. Case Study :

- PMMA (methoxy analog) is a Schedule I controlled substance with stimulant effects, suggesting the bromo derivative may exhibit altered pharmacokinetics .

What strategies can resolve discrepancies in bioactivity data across different experimental models for this compound?

Advanced Research Question

Contradictory results may arise from assay variability or impurities:

- Purity Validation : Re-test batches using HPLC and LC-MS to rule out degradation products (e.g., de-brominated byproducts) .

- Model Selection :

- Compare in vitro (cell-based) vs. in vivo (rodent) data to assess metabolic stability.

- Use primary neuron cultures for neuroactivity studies instead of transfected cell lines.

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to identify non-specific effects.

Q. Example :

- A study on a related brominated amide reported 33% yield; impurities in lower-yield batches could skew bioactivity results .

How can computational methods predict the metabolic stability of this compound in pharmacological studies?

Advanced Research Question

Computational tools provide insights into metabolic pathways and stability:

- Metabolite Prediction :

- CYP450 Binding Simulations : Model interactions with CYP3A4/2D6 isoforms to predict clearance rates.

- Physicochemical Properties :

- LogP calculations (e.g., ~2.5) estimate membrane permeability.

- pKa prediction (amine group ~9.5) informs ionization state at physiological pH.

Q. Validation :

- Cross-reference predictions with in vitro microsomal stability assays (human liver microsomes + NADPH).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.